molecular formula C₅H₂D₂N₄S B1142901 1,9-Dideuteriopurine-6-thione CAS No. 82677-93-8

1,9-Dideuteriopurine-6-thione

Cat. No.: B1142901
CAS No.: 82677-93-8
M. Wt: 154.19
Attention: For research use only. Not for human or veterinary use.
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Description

1,9-Dideuteriopurine-6-thione is a deuterated analog of purine-6-thione, where hydrogen atoms at positions 1 and 9 are replaced with deuterium (²H). This modification is strategically designed to enhance metabolic stability and reduce susceptibility to enzymatic degradation, a common approach in medicinal chemistry to improve pharmacokinetic profiles .

Properties

IUPAC Name

1,9-dideuteriopurine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVAUDGFNGKCSF-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)N=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N1C=NC2=C1N=CN(C2=S)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801010121
Record name 6-Mercaptopurine-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801010121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dideuteriopurine-6-thione typically involves the incorporation of deuterium into the 6-Mercaptopurine molecule. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents under specific conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,9-Dideuteriopurine-6-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,9-Dideuteriopurine-6-thione is extensively used in scientific research, including:

Mechanism of Action

1,9-Dideuteriopurine-6-thione exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This inhibits DNA and RNA synthesis, resulting in cell death .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural differences and similarities between 1,9-Dideuteriopurine-6-thione and related compounds:

Compound Molecular Formula Molecular Weight Substituents Key Features
This compound C₅H₃D₂N₄S 168.21 (calc.) -SH at C6; D at N1 and N9 Deuterium substitution enhances metabolic stability; thione group enhances reactivity .
6-Mercaptopurine (6-MP) C₅H₄N₄S 152.18 -SH at C6; H at N1 and N9 Clinically used immunosuppressant/antineoplastic; prone to rapid oxidation .
6-Thioguanine C₅H₅N₅S 167.19 -SH at C6; NH₂ at C2; H at N1 and N9 Antileukemic agent; undergoes methylation and oxidation in vivo .
9-Methylpurine-6-thione C₆H₆N₄S 166.20 -SH at C6; CH₃ at N9 Methyl group at N9 alters steric and electronic properties .

Key Observations :

  • Deuterium Effects : The deuteration at N1 and N9 in this compound is expected to slow metabolic pathways involving these positions, such as deamination or oxidation, compared to 6-MP or 6-thioguanine .
  • Thione Reactivity : The thione (-SH) group at C6 is a common feature in these compounds, contributing to their ability to form disulfide bonds or coordinate with metal ions (e.g., in copper complexes, as seen in ) .
Metabolic Stability
  • 6-MP : Rapidly metabolized by xanthine oxidase and thiopurine methyltransferase (TPMT), leading to variable efficacy and toxicity .
  • 6-Thioguanine : Converts to active thioguanine nucleotides (TGNs) but also undergoes methylation, reducing bioavailability .
Metal Coordination
  • Copper complexes of purine-thiones (e.g., [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂]) demonstrate that the thione group facilitates metal binding, which could be exploited in catalytic or therapeutic applications .
  • The deuterated analog’s coordination behavior is expected to mirror non-deuterated forms but with subtle differences in bond strength due to isotopic mass effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Dideuteriopurine-6-thione
Reactant of Route 2
Reactant of Route 2
1,9-Dideuteriopurine-6-thione

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